2-(4-chlorophenoxy)-2-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3S/c1-21(2,26-18-7-5-16(22)6-8-18)20(24)23(17-10-13-25-14-11-17)12-9-19-4-3-15-27-19/h3-8,15,17H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYETMDMGFOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CCC1=CC=CS1)C2CCOCC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a thiophene ring and a chlorophenoxy group in its structure suggests that it might interact with biological targets through pi-pi stacking or halogen bonding.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing thiophene rings have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the complexity of biological systems, the compound could potentially have multiple effects depending on its targets and the cellular context.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to potential protonation or deprotonation of functional groups.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : 363.89 g/mol
Structure
The compound features a chlorophenoxy group, a thiophene moiety, and an oxan ring, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chlorophenoxy compounds have been studied for their effectiveness against various cancer types, including breast and prostate cancers.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects may be mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study involving a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays, particularly against Gram-positive bacteria and fungi.
- In Vitro Studies : Laboratory tests revealed that the compound inhibits the growth of Staphylococcus aureus and Candida albicans at low concentrations, highlighting its potential as an antimicrobial agent.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases.
- Research Findings : Experimental models have shown that the compound can reduce oxidative stress markers and improve neuronal survival in vitro.
- Potential Applications : These findings indicate a possible application in treating conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role in pathology.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related propanamide derivatives from the evidence:
*Abbreviated for clarity; full name in .
Key Observations:
Chlorophenoxy vs. Dichlorophenoxy: The target compound’s 4-chlorophenoxy group (monosubstituted) may offer better steric accessibility compared to the 2,4-dichlorophenoxy group in , which could increase halogen bonding but reduce solubility .
Thiophene-Containing Derivatives: Both the target compound and the compound in incorporate thiophen-2-yl groups. Thiophene’s electron-rich aromatic system is known to enhance π-π stacking in protein binding, a feature leveraged in kinase inhibitors .
Amide Substituents : The oxan-4-yl group in the target compound contrasts with the sulfamoylphenyl ethyl group in . Sulfamoyl groups often improve water solubility, whereas oxan-4-yl may prioritize metabolic stability .
Comparison of Reaction Conditions:
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges arise in multi-step reactions?
The synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitutions, and protection/deprotection strategies. Key challenges include:
- Steric hindrance from the oxan-4-yl and thiophen-2-ylethyl groups, requiring optimized reaction temperatures and catalysts .
- Selectivity issues in alkylation steps, addressed using controlled pH and anhydrous conditions .
- Purification difficulties due to byproducts; techniques like column chromatography or recrystallization are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., chlorophenoxy, thiophene) and stereochemistry .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene C-S vibrations) .
- HPLC : Assesses purity (>95% typically required for research-grade material) .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- SHELX refinement (e.g., SHELXL) is widely used for small-molecule crystallography, leveraging high-resolution data to model steric clashes or disordered moieties .
- Twinning or low-resolution data may require complementary methods like DFT calculations to validate bond lengths/angles .
Advanced Research Questions
Q. How can conflicting crystallographic or spectroscopic data be systematically resolved?
- Cross-validation : Compare XRD data with computational models (e.g., Gaussian or ORCA for DFT-optimized geometries) .
- Dynamic NMR experiments (e.g., VT-NMR) to probe conformational flexibility in solution vs. solid-state structures .
- Use synchrotron radiation for high-resolution XRD to reduce data ambiguity .
Q. What reaction mechanisms govern the substitution of the chlorophenoxy group in this compound?
- SNAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing chloro group activates the phenoxy ring for substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .
- Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the aryl group but requires prior halogenation .
Q. How can researchers design assays to evaluate this compound’s bioactivity?
- Enzyme inhibition assays : Target enzymes with structural homology to the compound’s functional groups (e.g., kinases or proteases). Use fluorescence-based substrates for real-time monitoring .
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, optimizing solubility with co-solvents like DMSO ≤0.1% .
- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
Q. What strategies mitigate side reactions during functionalization of the thiophene ring?
- Directed ortho-metalation : Use TMP-Li to selectively functionalize the thiophene’s β-position .
- Protection of reactive sites : Temporarily block the sulfur atom with Boc groups during oxidation or alkylation steps .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields be addressed?
- Reproducibility checks : Verify solvent quality (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability .
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (temperature, stoichiometry) .
Q. Why might fluorescence intensity vary across studies for structurally similar analogs?
- Solvent polarity effects : Polar solvents (e.g., water) may quench fluorescence vs. non-polar (e.g., toluene) .
- Aggregation-induced emission (AIE) : Supramolecular interactions in concentrated solutions alter emission profiles .
Methodological Best Practices
Q. What analytical workflows ensure batch-to-batch consistency in research-scale synthesis?
- In-process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression .
- QC protocols : Mandate ≥95% purity via HPLC-UV/ELSD and elemental analysis for C/H/N/S .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
